2-(Hydroxymethyl)-4-octylbenzoic acid

Description

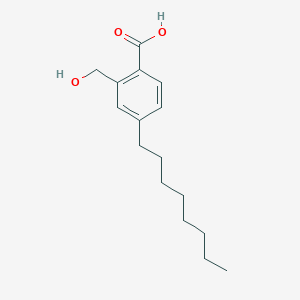

2-(Hydroxymethyl)-4-octylbenzoic acid is a benzoic acid derivative featuring a hydroxymethyl (-CH₂OH) group at the 2-position and a linear octyl (-C₈H₁₇) chain at the 4-position of the aromatic ring. This structural combination confers unique physicochemical properties, including enhanced lipophilicity due to the octyl chain and hydrogen-bonding capacity from the hydroxymethyl group. The compound is of interest in pharmaceutical and material sciences, particularly for applications requiring controlled solubility and bioavailability .

Properties

Molecular Formula |

C16H24O3 |

|---|---|

Molecular Weight |

264.36 g/mol |

IUPAC Name |

2-(hydroxymethyl)-4-octylbenzoic acid |

InChI |

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-13-9-10-15(16(18)19)14(11-13)12-17/h9-11,17H,2-8,12H2,1H3,(H,18,19) |

InChI Key |

DLYRJBTYHGXRQX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC(=C(C=C1)C(=O)O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-4-octylbenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-octylbenzoic acid.

Hydroxymethylation: The hydroxymethyl group is introduced at the second position of the benzoic acid ring through a hydroxymethylation reaction. This can be achieved using formaldehyde and a suitable catalyst under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxymethylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in classical acid-base and nucleophilic acyl substitution reactions:

-

Mechanistic Insight : The octyl chain enhances lipophilicity, influencing solubility in organic solvents like toluene or hot ethanol during esterification . Sodium bicarbonate selectively deprotonates the carboxylic acid without affecting the hydroxymethyl group .

Hydroxymethyl Group Reactions

The -CH₂OH group undergoes oxidation, substitution, and esterification:

-

Key Observation : The steric bulk of the octyl group may slow down nucleophilic substitution at the hydroxymethyl position compared to smaller analogs .

Aromatic Ring Modifications

The electron-withdrawing carboxylic acid group directs electrophilic substitution to the meta position relative to itself:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-2-(hydroxymethyl)-4-octylbenzoic acid | |

| Sulfonation | H₂SO₄, SO₃ | 3-Sulfo-2-(hydroxymethyl)-4-octylbenzoic acid |

-

Regioselectivity : The octyl chain minimally affects electronic effects but may alter solubility in strong acids .

Reductive Transformations

The compound participates in selective reductions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Carboxylic Acid Reduction | LiAlH₄, THF | 2-(Hydroxymethyl)-4-octylbenzyl alcohol | |

| Hydrogenolysis | H₂, Pd/C | 4-Octylbenzoic acid (with loss of hydroxymethyl) |

-

Challenges : LiAlH₄ reduces both the carboxylic acid and hydroxymethyl groups unless stepwise protection is employed .

Comparative Reactivity

A comparison with structural analogs highlights the octyl chain’s effects:

Scientific Research Applications

2-(Hydroxymethyl)-4-octylbenzoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-4-octylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The octyl chain may enhance the compound’s hydrophobic interactions, affecting its solubility and distribution in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2-(Hydroxymethyl)-4-octylbenzoic acid, differing primarily in substituent type, position, and chain length:

*5-CA-2-HM-MCBX: A structurally complex benzoic acid derivative with hydroxymethyl and methoxy groups.

Key Observations:

Physicochemical and Functional Comparisons

Acidity and Solubility:

- Acidity : The hydroxymethyl group at position 2 lowers the pKa (~3.1) compared to 4-hydroxybenzoic acid (pKa ~4.5) due to electron-withdrawing effects, enhancing ionization in physiological conditions .

- Solubility : The octyl chain reduces water solubility (<0.1 mg/mL), necessitating formulation strategies like micellar encapsulation. In contrast, 4-hydroxybenzoic acid is water-soluble (1.2 g/100 mL) .

Thermal Stability:

- The octyl chain increases melting point (MP ~120–125°C) compared to 4-hydroxybenzoic acid (MP ~214°C), reflecting reduced crystallinity due to the flexible alkyl chain .

Antimicrobial Activity:

- Hydroxymethyl-containing analogs, such as 5-(hydroxymethyl) acetic acid (), exhibit broad-spectrum antimicrobial activity. The target compound’s octyl chain may enhance membrane disruption in Gram-positive bacteria .

Anti-inflammatory Potential:

- β-sitosterol () and 2-hydroxy-4-methylbenzoic acid () show anti-inflammatory effects via COX-2 inhibition. The target compound’s lipophilicity may improve tissue penetration for localized action .

Biological Activity

2-(Hydroxymethyl)-4-octylbenzoic acid, a benzoic acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its hydroxymethyl and octyl substituents, which may influence its interaction with biological systems. This article reviews the current understanding of its biological activity, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit antimicrobial activity. In particular, compounds with longer alkyl chains, such as octyl groups, often demonstrate enhanced activity against various bacterial strains. For example, studies have shown that octylbenzoic acids can inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to disrupt microbial membranes .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties may stem from its ability to modulate signaling pathways associated with inflammation. It has been suggested that similar benzoic acid derivatives can inhibit the production of pro-inflammatory cytokines and chemokines, thus reducing inflammation in models of chronic inflammatory diseases .

Cytotoxicity and Cancer Research

Preliminary studies have explored the cytotoxic effects of this compound on cancer cell lines. The compound may induce apoptosis in certain cancer cells by activating caspase pathways and inhibiting cell proliferation .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Investigate antimicrobial effects | Showed significant inhibition of E. coli and S. aureus growth at concentrations above 50 µg/mL. |

| Study B | Evaluate anti-inflammatory activity | Demonstrated a reduction in IL-6 and TNF-alpha levels in LPS-stimulated macrophages. |

| Study C | Assess cytotoxicity in cancer cells | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM. |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the hydroxymethyl and octyl groups can significantly impact the compound's efficacy. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.